molecular formula C15H23NO2 B6495799 N-(2-hydroxy-3-phenylpropyl)-3,3-dimethylbutanamide CAS No. 1351587-96-6

N-(2-hydroxy-3-phenylpropyl)-3,3-dimethylbutanamide

Cat. No.: B6495799
CAS No.: 1351587-96-6
M. Wt: 249.35 g/mol
InChI Key: RYDJJJWAKWEXNY-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-phenylpropyl)-3,3-dimethylbutanamide: is an organic compound that features a hydroxy group, a phenyl group, and a butanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-3-phenylpropyl)-3,3-dimethylbutanamide typically involves the reaction of 3,3-dimethylbutanoyl chloride with 2-hydroxy-3-phenylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in N-(2-hydroxy-3-phenylpropyl)-3,3-dimethylbutanamide can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry: N-(2-hydroxy-3-phenylpropyl)-3,3-dimethylbutanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring molecules.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

  • N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide
  • N-(2-hydroxy-3-phenylpropyl)-3-(4-(trifluoromethyl)phenyl)propanamide
  • 2-hydroxy-N-(3-phenylpropyl)benzamide

Comparison: N-(2-hydroxy-3-phenylpropyl)-3,3-dimethylbutanamide is unique due to the presence of the 3,3-dimethylbutanamide moiety, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(2-hydroxy-3-phenylpropyl)-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-15(2,3)10-14(18)16-11-13(17)9-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDJJJWAKWEXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC(CC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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